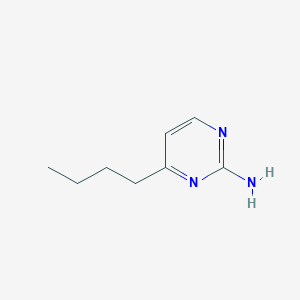

4-Butylpyrimidin-2-amine

Descripción general

Descripción

4-Butylpyrimidin-2-amine is an organic compound with the molecular formula C8H13N3. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their wide range of pharmacological effects, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Métodos De Preparación

The synthesis of 4-Butylpyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of butylamine with a pyrimidine derivative under specific conditions. For instance, the reaction of butylamine with 2-chloropyrimidine in the presence of a base such as sodium hydroxide can yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

4-Butylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

4-Butylpyrimidin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-Butylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as β-glucuronidase, which is associated with various pathological conditions . The compound may also interact with efflux pumps in bacteria, enhancing the efficacy of antibiotics by preventing the removal of these drugs from bacterial cells .

Comparación Con Compuestos Similares

4-Butylpyrimidin-2-amine can be compared with other similar compounds, such as:

2-Aminopyrimidine: This compound has a similar structure but lacks the butyl group.

4-(3-Aminocyclobutyl)pyrimidin-2-amine: This compound has a cyclobutyl group instead of a butyl group and has been studied for its potential as an efflux pump inhibitor.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Actividad Biológica

4-Butylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, biochemical properties, and potential applications in medicine and research.

Target of Action

this compound exhibits its biological effects primarily through interactions with specific enzymes and inflammatory mediators. Notably, it has been shown to inhibit serine/threonine protein kinase PLK4, which plays a crucial role in centriole duplication and cell cycle regulation.

Mode of Action

The compound's anti-inflammatory properties are attributed to its ability to inhibit the expression and activity of inflammatory mediators. This inhibition disrupts normal inflammatory pathways, leading to a reduction in inflammation.

Cellular Effects

Research indicates that this compound demonstrates antiproliferative activity against various cancer cell lines, including breast cancer cells. The compound's effects are dose-dependent, with higher concentrations resulting in greater inhibition of cell growth.

Biochemical Pathways

The compound is involved in several key metabolic pathways, particularly those related to pyrimidine metabolism. This pathway is essential for nucleotide synthesis, impacting DNA and RNA production.

Antimicrobial and Anti-inflammatory Effects

Several studies have highlighted the antimicrobial properties of this compound. It has been investigated for its potential to combat bacterial infections and reduce inflammation associated with various conditions.

Anticancer Activity

In laboratory settings, this compound has shown promise as an anticancer agent. Its ability to inhibit cell proliferation suggests potential applications in cancer therapy. The compound's interactions with cellular signaling pathways are crucial for its antiproliferative effects.

Case Studies

A notable case study examined the compound's effects on breast cancer cells, revealing significant inhibition of cell proliferation at varying dosages. The study emphasized the importance of dosage in maximizing therapeutic effects while minimizing toxicity.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Anti-inflammatory | Reduces inflammation | |

| Antiproliferative | Inhibits cancer cell growth |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Butylpyrimidin-2-amine, and what purity assessment methods are recommended?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling (e.g., Suzuki coupling), under controlled alkaline conditions. For example, analogous pyrimidine derivatives with alkyl substituents are synthesized via reactions between amines and halogenated intermediates in solvents like dimethylformamide (DMF) . Purification often employs column chromatography or recrystallization, followed by purity verification using HPLC (≥95% purity) and structural confirmation via H/C NMR .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy for elucidating hydrogen and carbon environments.

- IR spectroscopy to identify functional groups (e.g., NH stretches at ~3300 cm).

- Mass spectrometry for molecular weight confirmation.

- X-ray crystallography (if single crystals are obtainable) to resolve 3D molecular geometry, as demonstrated for structurally similar N-butylpyrimidine derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific toxicity data may be limited, general pyrimidine derivative protocols apply:

- Use PPE (gloves, lab coats, goggles).

- Work in a fume hood to avoid inhalation.

- Refer to Safety Data Sheets (SDS) for analogous compounds, which recommend immediate washing after skin contact and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How does the butyl substituent influence the electronic properties and reactivity of this compound?

The butyl group introduces steric bulk and electron-donating effects, altering the pyrimidine ring’s electron density. Spectroscopic analysis (e.g., NMR chemical shifts) and computational methods like Density Functional Theory (DFT) can quantify these effects. For example, X-ray crystallography of N-butylpyrimidine analogs reveals bond-length variations indicative of electronic modulation .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Conduct a meta-analysis using heterogeneity metrics (e.g., I and H statistics) to assess variability between studies .

- Apply systematic review frameworks (e.g., Cochrane guidelines) to evaluate bias and experimental design consistency .

- Validate findings via dose-response assays and orthogonal assays (e.g., isothermal titration calorimetry for binding affinity).

Q. How can researchers design experiments to investigate this compound’s enzyme inhibition mechanisms?

- Kinetic assays : Measure inhibition constants (K) using enzyme-specific substrates (e.g., fluorescence-based assays for kinases).

- Molecular docking : Predict binding modes using software like AutoDock, referencing crystallographic data from related pyrimidine-enzyme complexes .

- Mutagenesis studies : Identify critical residues in the enzyme active site by comparing wild-type and mutant enzyme inhibition profiles.

Q. What computational approaches are effective for predicting the metabolic pathways of this compound?

- Use tools like PISTACHIO or REAXYS to simulate oxidative/reductive transformations (e.g., N-dealkylation or hydroxylation).

- Validate predictions with in vitro microsomal assays (e.g., liver microsomes) and LC-MS metabolite profiling .

Propiedades

IUPAC Name |

4-butylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2-4H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNSIPKCSJTVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.